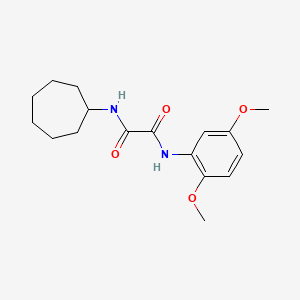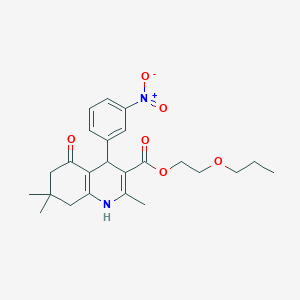![molecular formula C22H20N2O2 B5089701 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)
1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also commonly known as NMDA receptor antagonist due to its ability to block the activity of N-methyl-D-aspartate (NMDA) receptors in the brain.
Mechanism of Action
1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione acts as a competitive antagonist of 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione receptors in the brain. It binds to the receptor site and prevents the binding of glutamate, which is the primary neurotransmitter that activates 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione receptors. This results in a decrease in the activity of 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione receptors, which are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
The blockade of 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione receptors by 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been found to reduce the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, behavior, and cognition. It also reduces the activity of enzymes such as nitric oxide synthase and cyclooxygenase, which are involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective antagonist of 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. It also has good solubility in water and organic solvents, which allows for easy preparation of solutions for in vitro and in vivo experiments.
However, there are also some limitations to using 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione in lab experiments. It has poor bioavailability and a short half-life, which limits its use in animal studies. It also has potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione has several potential future directions for research. One area of interest is the development of more potent and selective 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione receptor antagonists for the treatment of neurological disorders. Another area of research is the investigation of the role of 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione receptors in the regulation of synaptic plasticity and learning and memory. Additionally, the use of 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione involves the reaction of 1-naphthylmethylamine with 4-methylphthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields. In neuroscience, it has been used as a tool to study the role of 1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione receptors in the brain and their involvement in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been investigated for its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
1-(4-methylphenyl)-3-(naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-9-11-18(12-10-15)24-21(25)13-20(22(24)26)23-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20,23H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQSGMXUPVRKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)

![4-bromo-3-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5089645.png)
![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)

![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)

![4-(3-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089713.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)
